

using 2-Chloro-6-fluoro-4-methoxyquinoline as a chemical intermediate

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Compound of Interest

Compound Name: 2-Chloro-6-fluoro-4-methoxyquinoline

CAS No.: 860296-85-1

Cat. No.: B1660949

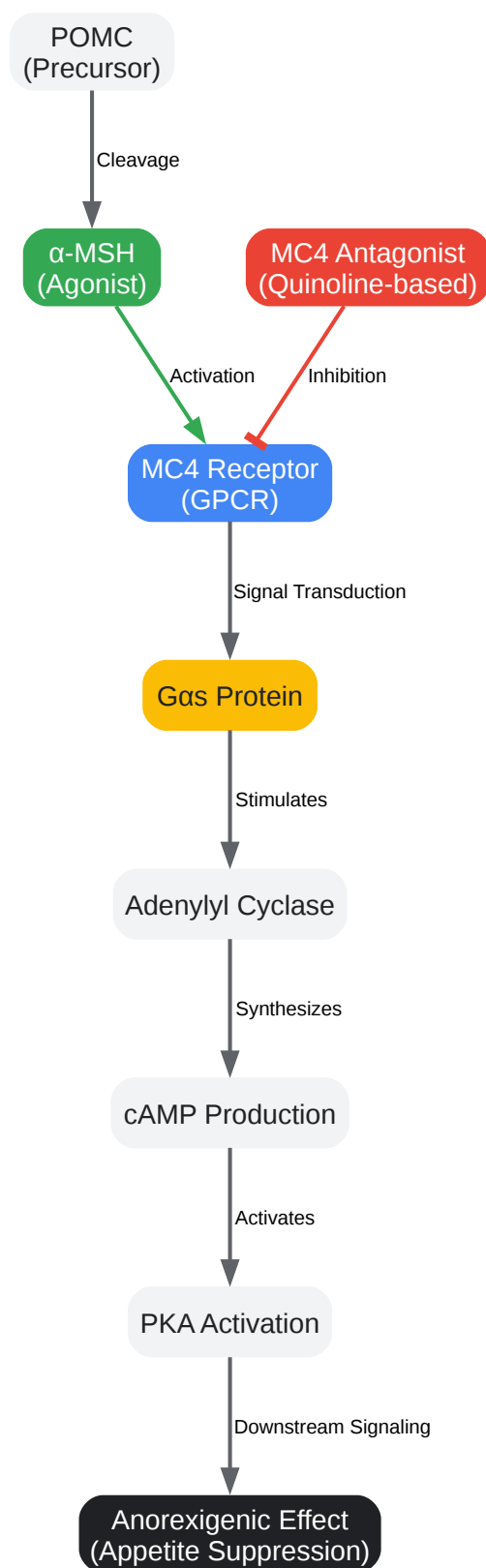
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An in-depth technical guide to utilizing **2-Chloro-6-fluoro-4-methoxyquinoline** (CAS 860296-85-1) in advanced medicinal chemistry, specifically focusing on its role as a critical intermediate in the synthesis of Melanocortin-4 (MC4) receptor antagonists.

Executive Summary & Therapeutic Rationale

Recent advancements in the treatment of mood disorders, cachexia, and metabolic syndromes have highlighted the therapeutic potential of [1]. The MC4 receptor, a G-protein-coupled receptor (GPCR) expressed extensively in the brain, plays a pivotal role in regulating energy homeostasis and eating behaviors.

To selectively target this receptor, drug development professionals frequently rely on the highly versatile chemical intermediate **2-Chloro-6-fluoro-4-methoxyquinoline**. This specific quinoline scaffold provides the rigid, planar geometry required for optimal insertion into the MC4 receptor's lipophilic binding pocket[2], while its distinct substitution pattern allows for precise electronic tuning and late-stage functionalization.



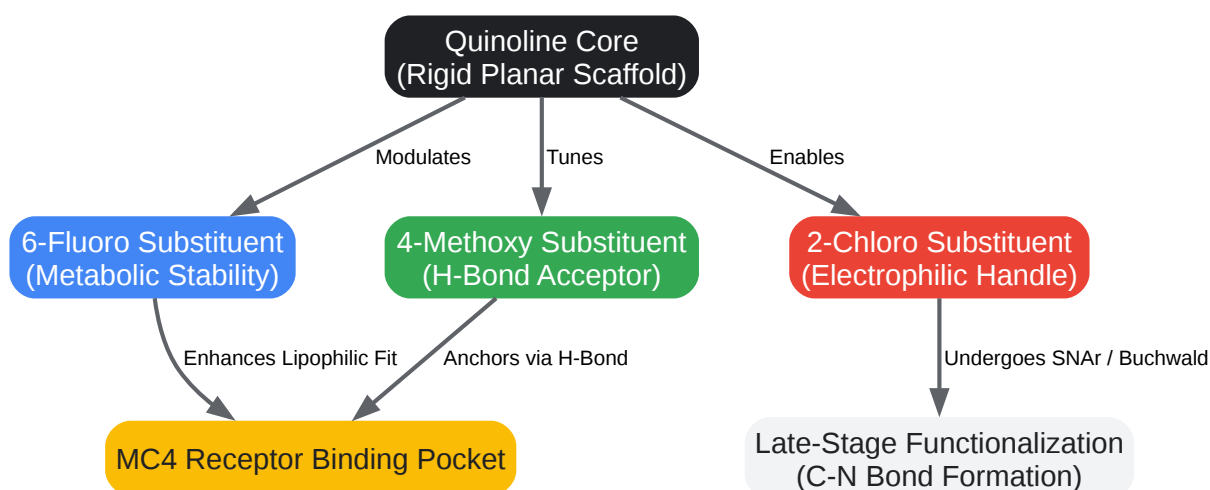
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Diagram 1: MC4 Receptor Signaling Pathway and Antagonist Intervention.

Mechanistic Insights into Scaffold Design (E-E-A-T)

In rational drug design, every atom on an intermediate must serve a distinct pharmacokinetic or synthetic purpose. The selection of **2-Chloro-6-fluoro-4-methoxyquinoline** is driven by the following causal relationships:

- **The Quinoline Core:** Provides a rigid aromatic system that restricts conformational entropy, increasing the binding affinity to the target GPCR[2].
- **6-Fluoro Substituent:** Fluorine at the C6 position serves a dual purpose. Synthetically, it modulates the pKa of the quinoline nitrogen. Pharmacokinetically, it blocks Cytochrome P450-mediated oxidation at a highly susceptible metabolic soft spot, thereby increasing the half-life of the final active pharmaceutical ingredient (API).
- **4-Methoxy Substituent:** Acts as a strong electron-donating group via resonance. This tunes the electron density of the aromatic ring and serves as a critical hydrogen-bond acceptor within the MC4 receptor binding site.
- **2-Chloro Substituent:** Serves as the primary electrophilic handle. It is strategically left intact during early synthetic steps to allow for late-stage C-N bond formation (via Nucleophilic Aromatic Substitution or Buchwald-Hartwig coupling) with complex pharmacophores like aminopyrrolidines[1].



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Diagram 2: Logical Relationship of Scaffold Substituents in Drug Design.

Quantitative Data & Reaction Optimization

Before executing the synthetic protocols, it is critical to understand the physicochemical parameters of the intermediate and the optimization metrics for its synthesis.

Table 1: Physicochemical Properties of **2-Chloro-6-fluoro-4-methoxyquinoline**

Property	Value	Causality / Synthetic Significance
CAS Number	860296-85-1	Unique identifier required for IP tracking and GMP procurement.
Molecular Formula	C ₁₀ H ₇ ClFNO	Defines stoichiometric calculations for coupling reactions.
Monoisotopic Mass	211.02 Da	Target mass for LC-MS validation (Expected [M+H] ⁺ = 212.02).
Physical State	Solid	Requires dissolution in polar aprotic solvents (e.g., NMP, DMF) for SNAr.

Table 2: Reaction Optimization for Regioselective Methoxylation

NaOMe (Equiv)	Temperature	Time (h)	C4-Methoxy Yield (%)	C2-Methoxy Yield (%)	Causality / Observation
1.0	25°C	12	45	5	Incomplete conversion; kinetic preference for C4 is observed but slow.
1.1	65°C (Reflux)	6	88	<2	Optimal thermal activation; Meisenheimer complex at C4 is highly favored.
2.5	65°C (Reflux)	12	60	35	Excess base leads to over-reaction, resulting in C2/C4 dimethoxylation.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that the researcher can verify the integrity of the reaction at critical junctures.

Protocol 1: Regioselective Synthesis of the Intermediate

The at the C4 position is a well-documented transformation driven by the stabilization of the Meisenheimer complex[3]. The C4 position is highly susceptible to nucleophilic attack by hard oxygen nucleophiles compared to the C2 position.

Step-by-Step Methodology:

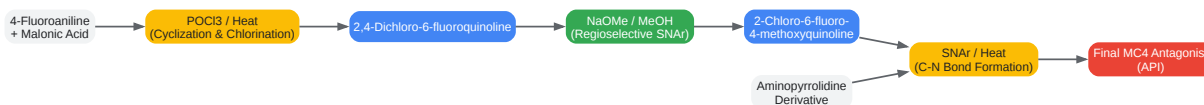
- Preparation: Charge a dry, argon-purged round-bottom flask with 2,4-dichloro-6-fluoroquinoline (1.0 equiv) and anhydrous methanol (10 mL/g).
 - Causality: Anhydrous conditions are critical. Trace water reacts with NaOMe to form NaOH, which generates a 4-hydroxyquinoline byproduct, permanently poisoning the subsequent coupling step.
- Reagent Addition: Add sodium methoxide (1.1 equiv, 25 wt% solution in MeOH) dropwise at 0°C.
 - Causality: Low initial temperature controls the exothermic acid-base interactions and prevents premature, non-selective attack at the C2 position.
- Thermal Activation: Heat the reaction mixture to 65°C (reflux) for 6 hours.
 - Causality: Thermal energy overcomes the activation barrier for S_NAr at C4. The C4 position is thermodynamically and kinetically favored over C2 for hard alkoxide nucleophiles due to superior resonance stabilization of the transition state.
- Self-Validation Check: Sample 10 µL of the reaction mixture, quench in 1 mL acetonitrile, and analyze via LC-MS. The reaction is validated as complete when the starting material peak (m/z 215) is <1% and the product peak (m/z 212) is dominant.
- Workup: Quench with saturated aqueous NH₄Cl and extract with ethyl acetate (3x). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
- Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield pure **2-Chloro-6-fluoro-4-methoxyquinoline**.

Protocol 2: Late-Stage Amination (Synthesis of MC4 Antagonist)

Once the intermediate is secured, the C2-chloro group is utilized for coupling with an aminopyrrolidine derivative to form the final API[1].

Step-by-Step Methodology:

- Reaction Setup: In a heavy-walled sealed tube, combine **2-Chloro-6-fluoro-4-methoxyquinoline** (1.0 equiv), the target aminopyrrolidine (1.2 equiv), and N,N-diisopropylethylamine (DIPEA, 2.0 equiv) in N-methyl-2-pyrrolidone (NMP).
 - Causality: NMP is chosen for its high boiling point and superior solvation of polar transition states. DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl generated, driving the equilibrium forward without participating in side reactions.
- Coupling: Heat the mixture to 120°C for 18 hours.
 - Causality: The C2-chloride is less reactive than a C4-chloride. High thermal input is required to force the S_NAr with the sterically hindered secondary amine of the pyrrolidine.
- Self-Validation Check: Perform TLC (DCM:MeOH 9:1). The intermediate quinoline spot must be fully consumed. Post-reaction LC-MS must show the [M+H]⁺ of the coupled product, crucially lacking the characteristic 3:1 isotopic chlorine cluster (M / M+2), confirming complete displacement of the chloride.
- Isolation: Cool to room temperature, dilute with cold water to precipitate the crude product, and extract with dichloromethane.
- Final Polish: Purify via preparative HPLC to isolate the final MC4 receptor antagonist in high purity suitable for biological assays.



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Diagram 3: Synthetic Workflow from Precursors to Final MC4 Antagonist.

References

- Title: Aminopyrrolidine compound (US Patent 8044068B2)
- Title: Synthesis and Characterization of Substituted 4-Methoxy-1H-quinolin-2-ones Source: ResearchGate (Journal of Chemical and Pharmaceutical Research) URL:[[Link](#)]
- Title: 2,4-Dichloroquinoline Structure and Crystallography Source: PubMed Central (PMC) / National Institutes of Health URL:[[Link](#)]

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Sources

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- [2. 2,4-Dichloroquinoline - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [3. researchgate.net \[researchgate.net\]](#)
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